molecular formula C13H17NO4 B1509822 tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate CAS No. 1116136-19-6

tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate

Cat. No. B1509822
CAS RN: 1116136-19-6
M. Wt: 251.28 g/mol
InChI Key: WXPCCYXDFJMECV-UHFFFAOYSA-N
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Description

“tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate” is a chemical compound with the empirical formula C12H16N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate” can be represented by the SMILES string CC(C)(C)OC(=O)Nc1ccnc2OCCOc12 . This indicates the presence of a carbamate group (OC(=O)N) and a dihydrobenzodioxin group within the molecule .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 252.27 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

Dihydrobenzodioxin derivatives have been used in the molecular design of blue-emissive target molecules for OLEDs . The tert-Butyl group could potentially influence the electronic properties and stability of such compounds, making them suitable for research in this field.

Antibacterial Agents

Compounds with dihydrobenzodioxin structures have shown activity against bacteria like E. coli and S. aureus . The specific compound could be explored for its antibacterial properties and potential use as a novel antibacterial agent.

Antioxidant Research

Heterocyclic compounds like dihydrobenzodioxins are known to possess antioxidant properties . Research into the antioxidant capacity of tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate could lead to new insights into its potential health benefits.

Dye Synthesis

Dihydrobenzodioxin compounds are often used in dye synthesis due to their unique chromophoric properties . This compound could be investigated for its utility in creating new dyes with specific color profiles or stability under various conditions.

Corrosion Inhibitors

The structural motifs present in dihydrobenzodioxin derivatives make them candidates for research into corrosion inhibition . The tert-Butyl group may confer additional hydrophobicity, which could enhance the compound’s effectiveness as a corrosion inhibitor.

Copolymer Synthesis

Due to their reactive nature, dihydrobenzodioxin derivatives can be utilized in copolymer synthesis . Research could focus on how tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate can be incorporated into copolymers to alter their physical properties.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . It has hazard statements H301 and precautionary statements P301 + P310 . It’s recommended to be stored in a sealed container in a dry environment at 2-8°C .

properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-9-5-4-6-10-11(9)17-8-7-16-10/h4-6H,7-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPCCYXDFJMECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727321
Record name tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1116136-19-6
Record name tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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